molecular formula C8H9NOS B1467610 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone CAS No. 1353498-57-3

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Cat. No.: B1467610
CAS No.: 1353498-57-3
M. Wt: 167.23 g/mol
InChI Key: ZFXVNYVHWILIDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone is a heterocyclic compound that features a thiazole ring fused to a cyclobutanone moiety The thiazole ring is known for its aromaticity and presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminothiazole with a cyclobutanone derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone exerts its effects involves interactions with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanone moiety can undergo metabolic transformations, leading to active metabolites that contribute to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiazole ring and cyclobutanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .

Properties

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-5-4-9-8(11-5)6-2-7(10)3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXVNYVHWILIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 2
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 3
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 4
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 5
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone
Reactant of Route 6
3-(5-Methyl-1,3-thiazol-2-yl)cyclobutanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.